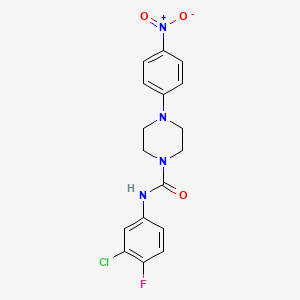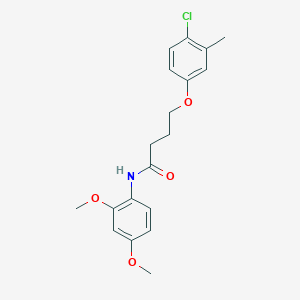![molecular formula C11H14ClNO3S2 B4647735 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide](/img/structure/B4647735.png)
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide
Descripción general
Descripción
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide, also known as CAY10585, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonylureas and is primarily used as a tool compound for studying the role of sulfonylurea receptor 1 (SUR1) in various physiological and pathological conditions.
Mecanismo De Acción
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide selectively inhibits SUR1-containing KATP channels by binding to a specific site on the SUR1 subunit. This binding prevents the channel from opening in response to changes in intracellular ATP levels, leading to membrane depolarization and increased calcium influx. This, in turn, triggers various downstream signaling pathways that regulate insulin secretion, vascular tone, and neuronal excitability.
Biochemical and Physiological Effects
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been shown to have several biochemical and physiological effects, depending on the cell type and disease model being studied. In pancreatic β-cells, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide inhibits insulin secretion by blocking SUR1-containing KATP channels. In vascular smooth muscle cells, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide induces vasoconstriction by blocking SUR1-containing KATP channels and increasing calcium influx. In neurons, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been shown to protect against ischemic injury by blocking SUR1-containing KATP channels and reducing neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has several advantages as a tool compound for studying the role of SUR1 in various diseases. It is highly selective for SUR1-containing KATP channels, making it a valuable tool for studying the specific role of these channels in disease pathogenesis. It is also relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide also has several limitations. It has a relatively short half-life in vivo, which limits its usefulness as a therapeutic agent. It also has poor solubility in water, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide. One area of interest is the role of SUR1-containing KATP channels in various neurological disorders, such as epilepsy, Alzheimer's disease, and traumatic brain injury. Another area of interest is the development of more potent and selective SUR1 inhibitors that could be used as therapeutic agents for various diseases. Finally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide to better understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been used extensively in scientific research to study the role of SUR1 in various physiological and pathological conditions. SUR1 is a subunit of ATP-sensitive potassium (KATP) channels, which regulate insulin secretion in pancreatic β-cells and play a crucial role in the regulation of vascular tone, neuronal excitability, and cell survival. 3-({2-[(4-chlorophenyl)thio]ethyl}sulfonyl)propanamide has been shown to selectively inhibit SUR1-containing KATP channels, making it a valuable tool for studying the role of these channels in various diseases, including diabetes, stroke, and traumatic brain injury.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylethylsulfonyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c12-9-1-3-10(4-2-9)17-6-8-18(15,16)7-5-11(13)14/h1-4H,5-8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNCDJHEEDRHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCS(=O)(=O)CCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4647656.png)
![2-{[(4-bromophenyl)acetyl]amino}-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4647658.png)
![N-(4-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B4647662.png)
![N-[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4647663.png)
![N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4647679.png)
![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)
![N-cyclopentyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4647692.png)
![N-(tert-butyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4647710.png)

![2-(2-cyclohexylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4647718.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4647742.png)
![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647749.png)

![2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B4647761.png)